3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKZHWBITVHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644252 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-31-0 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Route for Methoxypropiophenone Core
A key intermediate, 3-methoxypropiophenone , can be synthesized via a Grignard reaction, which is foundational for preparing the target compound:
- Step 1: Formation of Grignard reagent from m-methoxybromobenzene and magnesium in tetrahydrofuran (THF) under aluminum chloride catalysis.
- Step 2: Reaction of this Grignard reagent with propionitrile to yield 3-methoxypropiophenone after acidic workup and purification.
Reaction conditions and yields:
| Parameter | Details |
|---|---|
| Catalyst | Anhydrous aluminum chloride (AlCl3) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 30–80 °C during Grignard formation; reflux 0.5–1 h |
| Reaction time (Grignard + nitrile) | 1–2 hours after nitrile addition |
| Workup | Acidic hydrolysis with 3 M HCl, extraction, distillation |
| Yield | Up to 88.6% (liquid phase purity >99.44%) for 3-methoxypropiophenone |
| Purification | Reduced pressure distillation at ~185 °C, -0.095 MPa |
This method is industrially viable due to solvent recyclability and relatively high yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard reaction with propionitrile (for 3-methoxypropiophenone) | m-methoxybromobenzene, Mg, AlCl3, THF, propionitrile, HCl workup | 78–88.6 | Industrially scalable, high purity |
| Friedel-Crafts acylation with 3,4-difluorobenzoyl chloride | 3,4-difluorobenzoyl chloride, 3-methoxyphenylacetic acid derivatives, Lewis acid catalyst | Variable | Enables regioselective difluoro substitution |
| Photoredox catalysis (emerging) | Ir(ppy)3 catalyst, silyl enol ethers, blue LED, DMF solvent | ~80 | Mild conditions, one-pot synthesis potential |
Research Findings and Practical Considerations
- The Grignard approach to 3-methoxypropiophenone is well-documented with high yields and purity, making it a reliable intermediate step for the target compound.
- The difluoro substitution is best introduced via fluorinated benzoyl chlorides, which are commercially available or can be synthesized via electrophilic fluorination methods.
- Solvent choice (THF, DMF) and temperature control are critical for reaction efficiency and product purity.
- Acidic workup and careful distillation under reduced pressure are essential to isolate the ketone without decomposition.
- Emerging photoredox methods may reduce reaction steps and improve environmental sustainability but require further adaptation for this specific compound.
Chemical Reactions Analysis
3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Positional Isomers
- 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone (Ref: 10-F205873): Key Difference: Fluorine atoms at 2' and 4' positions instead of 3' and 4'. Impact: Altered electronic distribution and steric hindrance may reduce reactivity in electrophilic substitutions compared to the 3',4'-difluoro isomer. The 2',4'-substitution pattern could also affect binding affinity in biological systems .
- 3'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898774-72-6): Key Difference: Single fluorine at 3' position.
Halogen-Substituted Analogs
- 4'-Chloro-3-(3-methoxyphenyl)propiophenone: Key Difference: Chlorine replaces fluorine at 4'. Impact: Chlorine’s lower electronegativity but larger atomic radius may increase lipophilicity and alter nucleophilic substitution kinetics.
- 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-02-5): Key Difference: Bromine at 4' and fluorine at 2'. Its polarizability may also favor π-π stacking in crystal structures .
Functional Group Variants
- 3',4'-Difluoro-3-(4-methylphenyl)propiophenone (CAS: 1261932-98-2): Key Difference: Methyl group replaces methoxy at the 3-position. Impact: The electron-donating methyl group lacks the resonance effects of methoxy, leading to reduced stabilization of adjacent carbonyl groups. This may lower acidity of α-hydrogens, affecting reactions like α-phenylselenation (e.g., yields drop from 0.59 mmol to 0.43 mmol in cyclohexanone analogs) .
- 3',4',5'-Trifluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898776-46-0): Key Difference: Additional fluorine at 5'. Impact: Enhanced electron-withdrawing effects could increase carbonyl electrophilicity, accelerating nucleophilic addition reactions. However, steric crowding may reduce solubility .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties/Reactivity |
|---|---|---|---|
| 3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone | 3',4'-F; 3-(3-OCH₃) | 276.24 | High electrophilicity, metabolic stability |
| 2',4'-Difluoro-3-(3-methoxyphenyl)propiophenone | 2',4'-F; 3-(3-OCH₃) | 276.24 | Reduced resonance stabilization |
| 4'-Chloro-3-(3-methoxyphenyl)propiophenone | 4'-Cl; 3-(3-OCH₃) | 272.73 | Increased lipophilicity, potential toxicity |
| 3',4'-Difluoro-3-(4-methylphenyl)propiophenone | 3',4'-F; 3-(4-CH₃) | 260.27 | Lower acidity of α-hydrogens |
| 3',4',5'-Trifluoro-3-(4-methoxyphenyl)propiophenone | 3',4',5'-F; 3-(4-OCH₃) | 294.27 | Enhanced electrophilicity, steric crowding |
Table 2: Reaction Yield Comparisons (α-Phenylselenation)
*Estimated based on analogous propiophenone derivatives.
Biological Activity
3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone is a compound of increasing interest due to its potential biological activities, particularly in the field of pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a propiophenone backbone with two fluorine atoms and a methoxy group on the phenyl ring, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth by modulating estrogen receptors and inhibiting aromatase activity, similar to other compounds in its class .
- Anti-inflammatory Effects : The compound has been noted for potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens.
The mechanisms through which this compound exerts its biological effects include:
- Aromatase Inhibition : Similar to norendoxifen analogues, this compound may act as an aromatase inhibitor, which is crucial in estrogen-dependent cancers .
- Estrogen Receptor Modulation : It may selectively modulate estrogen receptors (ERs), potentially offering therapeutic advantages in breast cancer treatment .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various flavonoids and their derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells. The study reported an IC50 value indicating effective concentration levels for inhibiting cell growth, suggesting its potential as a lead compound for drug development targeting estrogen-dependent tumors .
Case Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of related compounds demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro. This could make it a candidate for further development as an anti-inflammatory agent.
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone in a laboratory setting?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or halogenation reactions. For fluorinated analogs, catalytic fluorination using agents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) is common. The methoxy group at the 3-position requires protection (e.g., using acetyl or benzyl groups) to prevent demethylation during synthesis . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended. Yield optimization should balance temperature (80–120°C) and reaction time (12–24 hrs) .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Compare H and F NMR spectra with literature data. The methoxy proton typically resonates at δ 3.8–4.0 ppm, while fluorinated aromatic protons appear as doublets or multiplets (δ 6.5–7.5 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z: ~276 for CHFO).
- FT-IR : Identify carbonyl stretching (~1680 cm) and C-F vibrations (~1100–1200 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., HF).
- Waste Disposal : Segregate fluorinated waste and neutralize acidic residues with calcium carbonate before disposal .
Advanced Research Questions
Q. How do electronic effects of the 3-methoxy and 3',4'-difluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution but deactivating toward nucleophilic attack.
- Fluorine substituents are electron-withdrawing, directing reactions to meta/para positions. In Suzuki-Miyaura couplings, the fluorine atoms may stabilize Pd intermediates, but competing dehalogenation can occur. Use Pd(OAc)/SPhos catalysts in toluene/water (80°C) to minimize side reactions .
- Data Contradiction Note : Some studies report reduced yields when both methoxy and fluoro groups are present due to steric hindrance; alternative ligands (e.g., XPhos) may improve efficiency .
Q. What strategies mitigate discrepancies in spectroscopic data for fluorinated propiophenone derivatives?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (CDCl vs. DMSO-d) can shift NMR peaks. Always report solvent conditions.
- Dynamic NMR : For rotamers (e.g., hindered rotation around the ketone group), use variable-temperature NMR to resolve splitting .
- Quantitative F NMR : Calibrate with internal standards (e.g., trifluoroacetic acid) to ensure reproducibility .
Q. How can computational modeling predict the photophysical properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G* basis set). Analyze HOMO-LUMO gaps to estimate absorption maxima. Fluorine atoms lower the LUMO energy, enhancing UV absorption (~280–320 nm) .
- TD-DFT : Simulate electronic transitions and compare with experimental UV-Vis spectra (e.g., in ethanol). Discrepancies >10 nm suggest incomplete solvation models .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
